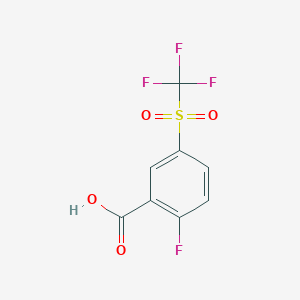

2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-5-(trifluoromethyl)benzoic acid is a laboratory chemical . It is a white to off-white powder . It is a benzoic acid derivative featuring a fluoride and a trifluoromethyl at the 2- and 5-positions, respectively .

Molecular Structure Analysis

The molecular formula of 2-Fluoro-5-(trifluoromethyl)benzoic acid is C8H4F4O2 . The molecular weight is 208.11 . The structure of the compound can be represented as FC6H3(CF3)CO2H .Chemical Reactions Analysis

As a benzoic acid building block, 2-Fluoro-5-(trifluoromethyl)benzoic acid can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical And Chemical Properties Analysis

2-Fluoro-5-(trifluoromethyl)benzoic acid is a solid at 20 degrees Celsius . It has a melting point of 100-103 °C . The compound is insoluble in water .Applications De Recherche Scientifique

Polymerase-Directed Synthesis

“2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid” is used in the polymerase-directed synthesis of 2′-fluoro modified DNA . This process uses commercially available 2′-fluoronucleoside triphosphates . Four thermostable DNA polymerases were found to incorporate 2′-fluoronucleotides with reasonable efficiency . This provides an avenue to the preparation of 2′-modified PCR fragments and dideoxy sequencing ladders stabilized for MALDI analysis .

Stability to Analysis by MALDI-MS

The compound is used in the analysis of DNA by matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) . The 2′ substitutions stabilized the N-glycosidic linkage, blocking base loss and subsequent backbone cleavage . This makes it a valuable tool in the analysis of DNA .

Visible-Light-Driven Photoredox Catalysis

“2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid” is used in trifluoromethylation by visible-light-driven photoredox catalysis . This process is a powerful redox tool for synthetic chemistry . It can smoothly catalyze single-electron-transfer (SET) processes under visible light irradiation and operationally simple conditions at room temperature .

Trifluoromethylation in Pharmaceutical and Agrochemical Compounds

The trifluoromethyl group widely prevails in pharmaceutical and agrochemical compounds . The development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active and hot topic in synthetic chemistry .

Endothelial Lipase (EL) Activity

“2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid” has been implicated in endothelial lipase (EL) activity . Inhibitors of EL activity are proposed to be efficacious in the treatment of dyslipidemia related cardiovascular disease .

Fundamental Studies in Protein Analyses

The compound is used in fundamental studies in protein analyses . It is used in the matrix 2,5-dihydroxy benzoic acid for MALDI analysis .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

Mécanisme D'action

Target of Action

The primary target of 2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid is Endothelial Lipase (EL) . EL activity plays a significant role in High-Density Lipoprotein (HDL) metabolism and the development of atherosclerotic plaques .

Mode of Action

2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid acts as an inhibitor of Endothelial Lipase . By inhibiting EL, it can potentially regulate HDL metabolism and slow down the progression of atherosclerotic plaque development .

Biochemical Pathways

The compound affects the HDL metabolism pathway . By inhibiting Endothelial Lipase, it can alter the normal metabolism of HDL, which is crucial for the transport of cholesterol from tissues to the liver for excretion .

Result of Action

The inhibition of Endothelial Lipase by 2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid can lead to changes in HDL metabolism and atherosclerotic plaque development . This could potentially be beneficial in the treatment of dyslipidemia-related cardiovascular diseases .

Propriétés

IUPAC Name |

2-fluoro-5-(trifluoromethylsulfonyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O4S/c9-6-2-1-4(3-5(6)7(13)14)17(15,16)8(10,11)12/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFWRMDDDQSMGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1911981-32-2 |

Source

|

| Record name | 2-fluoro-5-trifluoromethanesulfonylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2850386.png)

![(3,4-Dimethoxyphenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2850387.png)

![2-([1,1'-Biphenyl]-4-yl)-N-(3-cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2850389.png)

![3-(4-Isobutylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2850391.png)

![(R)-3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2850392.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2850393.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2850397.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2850399.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2850405.png)